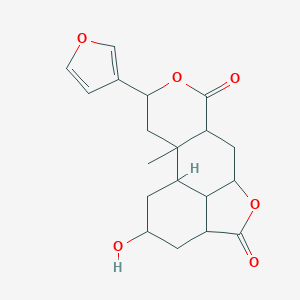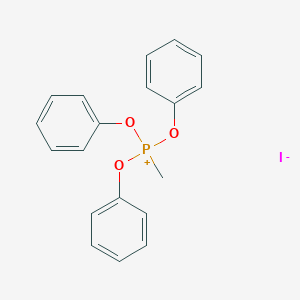![molecular formula C16H16O6 B024065 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one CAS No. 133164-11-1](/img/structure/B24065.png)
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Overview
Description
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one is a useful research compound. Its molecular formula is C16H16O6 and its molecular weight is 304.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Oxypeucedanin hydrate, also known as 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one, 7H-Furo3,2-gbenzopyran-7-one, 4-[(2S)-2,3-dihydroxy-3-methylbutoxy]-, or (-)-Oxypeucedanin hydrate, is a furanocoumarin that has been isolated from various plant genera . This compound has been reported to possess a variety of pharmacological activities .
Target of Action
It has been suggested that it may interact with gaba-transaminase, a hypothetical target . It has also been reported to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis .
Mode of Action
Oxypeucedanin hydrate’s interaction with its targets leads to a variety of effects. For instance, it has been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish by 74% . It also alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .
Biochemical Pathways
It has been suggested that it may affect the pathways related to seizure activity and inflammation, given its antiseizure and anti-inflammatory effects .
Pharmacokinetics
After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics, with parameters such as average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) being dose-independent . After oral administration, it showed poor and slow absorption with a mean absolute bioavailability of 10.26% .
Result of Action
Oxypeucedanin hydrate has been reported to possess potent antiproliferative, cytotoxic, anti-influenza, and antiallergic activities . It has also been shown to have antiseizure activity, reducing seizure-like behavior in zebrafish . Furthermore, it alleviates rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis .
Action Environment
The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions, such as solvent/solid ratio, temperature, and time, can affect the yield of oxypeucedanin hydrate from plant materials . Furthermore, it is widely found in various fruits and vegetables, suggesting that it may interact with other compounds present in these foods, potentially leading to pharmacokinetic interactions .
Biochemical Analysis
Biochemical Properties
Oxypeucedanin hydrate has been found to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.
Cellular Effects
Oxypeucedanin hydrate has been reported to have significant effects on various types of cells and cellular processes. It has been described to possess potent antiproliferative and cytotoxic activities . It has also been shown to inhibit the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in mouse macrophages RAW264.7 cells .
Molecular Mechanism
The molecular mechanism of action of Oxypeucedanin hydrate involves its interaction with various biomolecules. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxypeucedanin hydrate have been observed over time. Under optimum extraction conditions (solvent/solid ratio 8:1, temperature 60 C and time 180 min), the yields of Oxypeucedanin hydrate were 98.06% .
Dosage Effects in Animal Models
The effects of Oxypeucedanin hydrate vary with different dosages in animal models. After intravenous administration of Oxypeucedanin hydrate (single dosing at 2.5, 5, and 10 mg/kg) to rats, the pharmacokinetics fit the linear kinetics characteristics .
Metabolic Pathways
Oxypeucedanin hydrate is involved in various metabolic pathways. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.
Transport and Distribution
Oxypeucedanin hydrate is transported and distributed within cells and tissues. It has been shown to inhibit the function of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This suggests that Oxypeucedanin hydrate may influence the absorption and distribution of other drugs within the body.
Properties
IUPAC Name |
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24724-52-5 | |
| Record name | oxypeucedanin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of oxypeucedanin hydrate?
A1: Oxypeucedanin hydrate has the molecular formula C16H16O7 and a molecular weight of 320.29 g/mol. []
Q2: What spectroscopic data are available for oxypeucedanin hydrate?
A2: Spectroscopic characterization of oxypeucedanin hydrate includes UV, IR, 1H NMR, 13C NMR, 1H-13C HMQC, 1H-1H COSY, 1H-13C HMBC, and MS data. [, , ]
Q3: Has the crystal structure of oxypeucedanin hydrate been determined?
A3: Yes, oxypeucedanin hydrate micro-crystals, obtained through acetylation of the naturally occurring compound, have been found to possess a triclinic structure. []
Q4: What are the main pharmacological activities of oxypeucedanin hydrate?
A4: Research suggests oxypeucedanin hydrate exhibits various pharmacological activities, including anti-inflammatory, antioxidant, antitumor, antimicrobial, antiseizure, and calcium antagonistic effects. [, , , , , , , , , , ]
Q5: How does oxypeucedanin hydrate exert its anti-inflammatory effects?
A5: Oxypeucedanin hydrate has been shown to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2/NF-κB/MAPK signaling axis. [] It can compete with LPS for binding to the TLR4/MD2 complex, thereby suppressing the production of inflammatory mediators such as iNOS, COX-2, IL-1β, IL-6, and TNF-α. [, ]
Q6: What is the role of oxypeucedanin hydrate in cancer treatment?
A6: Studies indicate that oxypeucedanin hydrate exhibits antitumor activity against various cancer cell lines, including colon, lung, melanoma, and prostate cancer cells. [, , ] This activity is attributed to its ability to induce apoptosis, inhibit cancer cell migration, and potentially modulate the PI3K signaling pathway. [, ]
Q7: How does oxypeucedanin hydrate affect P-glycoprotein (P-gp) function?
A7: Oxypeucedanin hydrate acts as both a substrate and an inhibitor of P-gp. [] While its inhibitory effect on P-gp is minimal, it can increase the accumulation of P-gp substrates like calcein AM in cells overexpressing P-gp. [, ]
Q8: Does oxypeucedanin hydrate have antiseizure properties?
A8: Yes, oxypeucedanin hydrate has demonstrated significant antiseizure activity in zebrafish models of epilepsy. [] It effectively reduces seizure-like behavior and decreases pentylenetetrazole (PTZ)-induced elevation in power spectral density, suggesting a potential role in managing epilepsy. []
Q9: What are the potential mechanisms behind the antiplatelet activity of oxypeucedanin hydrate?
A9: Oxypeucedanin hydrate has been identified as a priority marker for antiplatelet activity in lemons. [] Further research suggests that its mechanism may involve interaction with the TPβ receptor of thromboxane A2 and modulation of the PI3K/Rap-1b signaling pathway via the βγ subunit of GPCR(i). []
Q10: What is known about the absorption and metabolism of oxypeucedanin hydrate?
A10: Oxypeucedanin hydrate is well-absorbed after oral administration, particularly in the jejunum and ileum. [] Studies using Caco-2 cell monolayers suggest it is primarily absorbed via passive diffusion. [] Co-administration with Acori Tatarinowii Rhizoma volatile oil can enhance its intestinal absorption and transport by inhibiting P-gp-mediated efflux. []
Q11: Does the structure of oxypeucedanin hydrate undergo any changes during processing or storage?
A11: Yes, oxypeucedanin, a precursor of oxypeucedanin hydrate, can be converted to oxypeucedanin hydrate during processing with yellow rice wine due to the acidic environment and heat. [] Similarly, extraction methods involving contact with acidic juice can lead to the formation of oxypeucedanin hydrate from oxypeucedanin. []
Q12: What analytical techniques are used to identify and quantify oxypeucedanin hydrate?
A12: Various techniques, including high-performance liquid chromatography (HPLC) coupled with UV detection, diode array detection (DAD), mass spectrometry (MS), and thin-layer chromatography (TLC) are employed for the analysis of oxypeucedanin hydrate. [, , , , , , , ]
Q13: Are there specific markers used for quality control of herbal medicines containing oxypeucedanin hydrate?
A13: Yes, oxypeucedanin hydrate itself, along with other coumarins like xanthotoxol, xanthotoxin, bergapten, and isoimperatorin, can serve as chemical markers to distinguish different botanical sources of Angelicae dahuricae Radix and ensure quality control. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



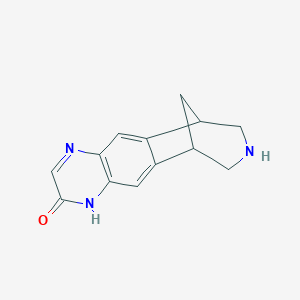
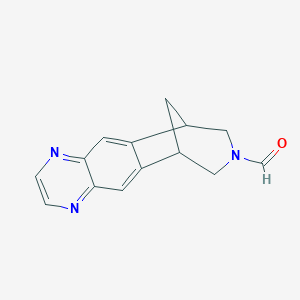
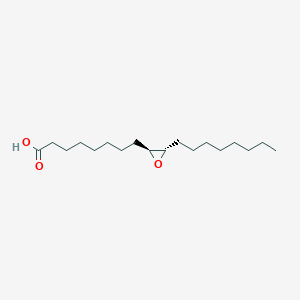
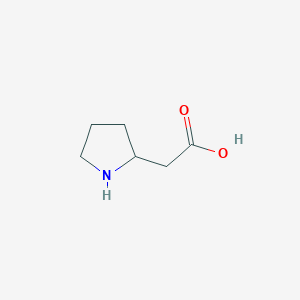

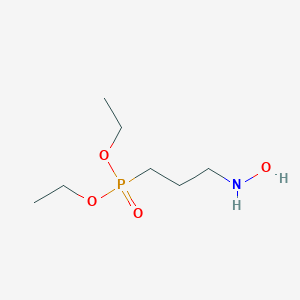

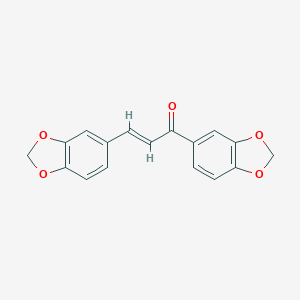
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)

